molecular formula C16H22N4O3 B2641724 1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034568-39-1

1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2641724
CAS RN: 2034568-39-1
M. Wt: 318.377
InChI Key: ZMQGOPFJIFWTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Substituent Effects on Pyrid-2-yl Ureas

Research has explored the effects of substituents on pyrid-2-yl ureas, focusing on their conformational preferences and complexation with cytosine. This study found that electron-withdrawing substituents facilitate intermolecular complexation with cytosine, demonstrating the potential application of pyrid-2-yl ureas in molecular recognition and binding studies (Chia-Hui Chien et al., 2004).

Green Synthesis of Pyrimidinone Derivatives

Another application is in the synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives via a green, solvent-free method. This process uses Brønsted acidic ionic liquid as a catalyst, highlighting an environmentally friendly approach to synthesizing heterocyclic compounds (Hong-yun Guo et al., 2012).

Antimicrobial Activity of N-Substituted Ureas

The antimicrobial activity of N-substituted ureas has been evaluated, with studies demonstrating moderate antimicrobial effects. This indicates their potential use in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).

Binding Studies with Carboxylic Acids

Fluorescent pyrid-2-yl ureas have been developed for binding studies with strong organic acids, suggesting their application in sensor technologies and molecular recognition (L. Jordan et al., 2010).

Crystal Structure Analysis

Studies have also detailed the crystal structure of compounds related to urea derivatives, providing insights into their molecular arrangements and potential applications in material science and drug design (Youngeun Jeon et al., 2015).

properties

IUPAC Name

1-(oxan-4-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c21-15-2-1-7-20(15)14-10-12(3-6-17-14)11-18-16(22)19-13-4-8-23-9-5-13/h3,6,10,13H,1-2,4-5,7-9,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQGOPFJIFWTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.